
Methyl 3-formyl-4-hydroxybenzoate
Overview
Description
Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is also known by other names such as 3-formyl-4-hydroxybenzoic acid methyl ester and 5-(methoxycarbonyl)salicylaldehyde . This compound is characterized by the presence of a formyl group (–CHO) and a hydroxyl group (–OH) attached to a benzene ring, along with a methyl ester group (–COOCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), ammonia (NH3)
Major Products Formed
Oxidation: 3-formyl-4-hydroxybenzoic acid
Reduction: 3-hydroxymethyl-4-hydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 3-formyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-formyl-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-formyl-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.
Methyl 3-formyl-5-hydroxybenzoate:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 3-formyl-4-hydroxybenzoate, also known as methyl 3-formyl-4-hydroxybenzoic acid methyl ester, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
- Molecular Formula : C9H8O4
- CAS Number : 24589-99-9
- Synonyms : 3-formyl-4-hydroxybenzoic acid methyl ester
This compound has been investigated for its role as a precursor in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound is crucial in alleviating symptoms of chronic obstructive pulmonary disease (COPD) by increasing cyclic adenosine monophosphate (cAMP) levels, which reduces inflammation and relaxes airway muscles, thereby improving airflow.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and specific microbial strains tested. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are vital for neutralizing free radicals in biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative stress. In vitro assays have quantified its antioxidant capacity, revealing promising results that suggest its utility in preventing oxidative damage in cells.
Case Studies
- Inhibition of Aromatase : A study evaluated the inhibition of aromatase activity by derivatives of this compound. The compound showed significant inhibitory effects with IC50 values comparable to established aromatase inhibitors, suggesting its potential use in hormone-related therapies .
- Cell Proliferation Studies : High-throughput screening identified this compound as a potent inhibitor of endothelial cell proliferation. This finding supports its potential application in cancer therapy, particularly in targeting angiogenesis .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Aromatase Inhibition (IC50) |
---|---|---|---|
This compound | Yes | Yes | Low nanomolar range |
Methyl 4-hydroxybenzoate | Moderate | Moderate | Not significant |
Methyl 3-formyl-5-hydroxybenzoate | Yes | Low | Moderate |
This table illustrates that while this compound is effective across multiple biological activities, other derivatives may exhibit varying degrees of efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-formyl-4-hydroxybenzoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves esterification and formylation steps. For example, analogous compounds like Methyl 4-formylbenzoate are prepared via acid-catalyzed esterification of 4-formylbenzoic acid with methanol and SOCl₂ . To optimize yields:
- Use reflux conditions (e.g., 1 hour at 70–80°C) with catalytic DMF to drive esterification to completion.
- Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization.
- Purify via recrystallization or column chromatography. Characterization via ¹H/¹³C NMR (e.g., δ 10.06 ppm for aldehyde protons) and IR spectroscopy (e.g., ν 1724 cm⁻¹ for ester C=O) confirms product identity .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify the aldehyde proton (δ ~10.0 ppm, singlet), aromatic protons (δ 6.8–8.2 ppm, multiplet splitting patterns), and methoxy group (δ ~3.9 ppm, singlet). Compare with reference data for positional isomers (e.g., Methyl 4-hydroxybenzoate ).
- IR : Key peaks include ν ~1700–1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (aldehyde C=O), and ~3200–3500 cm⁻¹ (hydroxyl O-H stretch).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.0504 (C₉H₈O₄) with <5 ppm error .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying reductive amination reactions involving this compound?
- Methodological Answer : The aldehyde group facilitates Schiff base formation with amines (e.g., piperidin-3-ol), followed by reduction (e.g., NaBH₃CN/ZnCl₂). To study:
- Track intermediates via in situ NMR or HPLC-MS .
- Optimize pH (e.g., mildly acidic conditions stabilize imine intermediates) and stoichiometry (amine excess).
- Use DFT calculations to model transition states and activation barriers .
Q. How does the tautomeric equilibrium (keto-enol) of this compound influence its reactivity in heterocyclic synthesis?
- Methodological Answer : The ortho-hydroxyaldehyde moiety may exhibit keto-enol tautomerism , affecting nucleophilic attack sites. To investigate:
- Perform variable-temperature NMR to detect tautomeric shifts (e.g., enol proton resonance at δ ~12–14 ppm).
- Use UV-Vis spectroscopy to monitor tautomer ratios in solvents of varying polarity.
- Compare reactivity in cyclocondensation reactions (e.g., with hydrazines) to determine dominant tautomeric forms .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies (e.g., mp 80–84°C vs. literature values) may arise from impurities or polymorphs. Address via:
- Differential Scanning Calorimetry (DSC) : Measure exact melting ranges and identify polymorphic transitions.
- HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Cross-validate with single-crystal XRD (if crystallizable) to confirm structural integrity .
Application-Oriented Questions
Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., DNA or proteins)?
- Methodological Answer :
- UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA binding (e.g., intercalation studies ).
- Fluorescence Quenching : Measure Stern-Volmer constants to quantify binding affinity.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
Properties
IUPAC Name |
methyl 3-formyl-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJCWKOKYOJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179335 | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-99-9 | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-formyl-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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